molecular formula C10H11F2NO3 B1457402 Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate CAS No. 1542883-62-4

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Cat. No.: B1457402
CAS No.: 1542883-62-4
M. Wt: 231.2 g/mol
InChI Key: USTVXQKSJQKBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate” is a chemical compound with the molecular formula C10H11F2NO3 . It has a molecular weight of 231.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11F2NO3/c1-15-10(14)6-2-3-7(13)8(4-6)16-5-9(11)12/h2-4,9H,5,13H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Radiotracers for Alzheimer's Disease Imaging

Research involving the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for imaging of Alzheimer's disease, indicates a significant application in neurological research. The synthesis process involves compounds with structural similarities to Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, showcasing the compound's potential in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Advancements in Amino Acid Derivative Synthesis

The development of new reagents like methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) for N-phthaloylation of amino acids and derivatives highlights the role of similar compounds in synthetic organic chemistry, particularly in peptide and protein research (Casimir, Guichard, & Briand, 2002).

Contributions to Heterocyclic Chemistry

Studies on the synthesis of benzyl and benzoyl methyl benzoate derivatives underscore the importance of such compounds in heterocyclic chemistry. These studies facilitate the creation of novel chemical structures with potential applications in pharmaceuticals and materials science (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Exploration in Polyamide Materials

Research into hyperbranched aromatic polyamides derived from similar compounds demonstrates their application in material science, particularly in the development of new polymers with unique properties for industrial, medical, and technological applications (Yang, Jikei, & Kakimoto, 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. These interactions can result in changes in cellular function and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other compounds that have different biochemical properties and effects . Long-term studies in vitro or in vivo can provide insights into these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or apoptosis . Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that have distinct biochemical properties . Understanding these pathways is crucial for elucidating the compound’s overall effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and activity . Additionally, its distribution within different cellular compartments can impact its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Properties

IUPAC Name

methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-15-10(14)6-3-2-4-7(9(6)13)16-5-8(11)12/h2-4,8H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVXQKSJQKBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.